molecular formula C11H10N2O3 B5589747 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide

Cat. No.: B5589747
M. Wt: 218.21 g/mol
InChI Key: XGWRIMMSDUGXTL-XBXARRHUSA-N
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Description

2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 218.06914219 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group and a methoxy-substituted phenyl ring, which contribute to its biological activity. The presence of the hydroxyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

A comparative analysis of cytotoxicity was conducted using several cancer cell lines:

Cell Line IC50 (µg/mL) Control (5-FU IC50)
HCT1166.7677.15
A549193.93371.36
MDA-MB-2312.43 - 7.84Not specified

These results indicate that the compound exhibits lower IC50 values compared to the standard chemotherapy drug 5-fluorouracil (5-FU), suggesting a potent anticancer activity, particularly against colorectal carcinoma (HCT116) .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound enhances apoptotic action by regulating apoptotic proteins such as Bax and Bcl2, leading to increased caspase activity and cell cycle arrest .
  • Gene Expression Modulation : Treatment with this compound has been shown to influence the expression levels of key genes involved in apoptosis, such as p53 and CDK4, promoting a shift towards pro-apoptotic signaling pathways .
  • Molecular Interactions : Molecular docking studies indicate that the compound interacts favorably with several target proteins implicated in cancer progression, such as Caspase 9 and MDM2, with favorable Gibbs free energy scores .

Case Studies

Several studies have investigated the biological activity of related compounds and their structural analogs:

  • Study on Indole Derivatives : A related study demonstrated that indole derivatives with similar structural motifs exhibited significant anticancer effects by inducing apoptosis and inhibiting tumor growth in vitro .
  • Curcumin Analogues : Research on curcumin analogues revealed that compounds containing similar functional groups showed enhanced bioactivity against various cancer types, reinforcing the potential of modifying existing frameworks to improve efficacy .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its acrylamide structure allows for the formation of more complex molecules through reactions such as Michael addition and nucleophilic substitution. The presence of the cyano group enhances its electrophilic properties, making it suitable for various synthetic pathways.

Biological Research

Bioactive Potential
Research indicates that 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exhibits significant biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of this compound demonstrate notable antibacterial effects against strains like Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4.69 µM to 13.40 µM .
  • Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities, showing efficacy at concentrations around 100 µM .

Medicinal Chemistry

Therapeutic Applications
The compound has been investigated for its potential therapeutic properties in treating various diseases:

  • Neurodegenerative Disorders : Its structural features suggest a possible role in drug development for conditions such as Parkinson's disease due to its ability to inhibit catechol-O-methyltransferase (COMT), an enzyme linked to dopamine metabolism .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in creating advanced materials due to its capability to form stable complexes with metals. This property is beneficial in producing catalysts and other functional materials used in various chemical processes .

Compound NameStructureMIC (µM) against E. coliMIC (µM) against B. subtilisUnique Features
This compoundC${15}$H${18}$N${2}$O${3}$4.699.38Hydroxy and methoxy groups enhance activity
TetracyclineC${22}$H${24}$N${2}$O${8}$70.3191.40Broad-spectrum antibiotic
3-Hydroxy-4-methoxyphenyl-acrylamide derivativeC${15}$H${16}$N${2}$O${3}$21.0027.00Moderate activity compared to others

Case Studies

  • Antibacterial Evaluation : A study conducted on various acrylamide derivatives noted that the compound exhibited higher antibacterial activity compared to simpler analogs, showcasing its potential as a lead compound in antibiotic development .
  • Neuroprotective Effects : In vitro studies have indicated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting a pathway for developing neuroprotective agents .

Properties

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-7(2-3-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWRIMMSDUGXTL-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.